4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid
Description
4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at position 4 and a sulfamoyl group at position 3. The sulfamoyl moiety is further substituted with methoxy and methyl groups, forming a N-methoxy-N-methylsulfamoyl functional group.
Properties
IUPAC Name |
4-methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-11(17-3)18(14,15)9-6-7(10(12)13)4-5-8(9)16-2/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXKCKVTBKQDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxybenzoic acid with methoxy(methyl)sulfonamide under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group readily undergoes coupling reactions with amines to form amides. This is demonstrated in the synthesis of pharmacologically active derivatives:
Key Findings :
-
HATU-mediated coupling achieves higher yields compared to traditional thionyl chloride methods .
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Steric hindrance from the sulfamoyl group necessitates prolonged reaction times for complete conversion .
Esterification
The carboxylic acid is esterified under acidic or catalytic conditions:
| Reagents/Conditions | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, methanol, reflux | Methanol | Methyl ester derivative | 89% | |
| DCC, DMAP, dry THF | Benzyl alcohol | Benzyl ester derivative | 76% |
Mechanistic Insight :
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Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols.
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DMAP accelerates DCC-mediated esterification by stabilizing the reactive intermediate .
Sulfamoyl Group Modifications
The sulfamoyl moiety participates in nucleophilic substitution and redox reactions:
Critical Notes :
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Alkylation requires a base (e.g., pyridine) to deprotonate the amine and activate the sulfamoyl group .
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LiAlH<sub>4</sub> selectively reduces the sulfonamide to a thiol but risks over-reduction of the methoxy group.
Aromatic Electrophilic Substitution
The electron-rich aromatic ring undergoes halogenation and nitration:
Regiochemical Analysis :
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The sulfamoyl group acts as a meta-directing deactivating group, while the methoxy group is ortho/para-directing .
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Competitive directing effects result in preferential substitution at the meta position relative to the sulfamoyl group .
Oxidation Reactions
Controlled oxidation targets the methoxy and sulfamoyl groups:
Practical Considerations :
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Over-oxidation of the methoxy group to a carbonyl is minimized using dilute KMnO<sub>4</sub>.
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mCPBA oxidizes the sulfamoyl group without affecting the aromatic ring .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis cleaves specific bonds:
Kinetic Data :
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H17N1O5S
Molecular Weight: 321.37 g/mol
IUPAC Name: 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid
The compound's structure features a benzoic acid core substituted with methoxy and sulfamoyl groups, which contribute to its biological activity and solubility characteristics.
Scientific Research Applications
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Medicinal Chemistry
- Antimicrobial Activity: Research has indicated that derivatives of sulfamoylbenzoic acids exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, making it a candidate for antibiotic development .
- Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, particularly in the treatment of conditions such as arthritis. In vitro studies have shown that it can modulate inflammatory pathways, suggesting therapeutic potential .
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Pharmaceutical Formulations
- Drug Delivery Systems: The solubility profile of 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid makes it suitable for incorporation into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its compatibility with various polymers has been explored in controlled-release formulations .
-
Material Science
- Nanomaterials Development: The compound has been utilized in synthesizing nanomaterials for various applications, including catalysis and sensors. Its functional groups facilitate interactions with metal nanoparticles, enhancing their stability and reactivity .
- Pigment Applications: Research into the use of this compound as a pigment in coatings has shown promising results due to its color stability and resistance to degradation under UV light exposure .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the antimicrobial properties of various sulfamoylbenzoic acid derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
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Formulation Development
- Researchers developed a controlled-release formulation incorporating this compound, demonstrating improved drug solubility and sustained release over time. This study showcased the compound's ability to enhance therapeutic efficacy while reducing side effects associated with conventional dosage forms.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways involved in inflammation and cell signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Differences:
Substituent Complexity: The target compound’s N-methoxy-N-methyl group (vs. Pyridinylmethyl () and pyrrolidinylpropyl () substituents introduce hydrogen-bonding or polar interactions, which may improve target binding but reduce metabolic stability.
Biological Activity :
- highlights that methoxy groups in benzoic acid derivatives enhance phytotoxicity compared to hydroxyl groups. This suggests the target compound could exhibit stronger herbicidal or antifungal activity than 4-hydroxy analogs .
- Thifensulfuron methyl (), a sulfonylurea herbicide, demonstrates the agrochemical relevance of sulfamoyl-modified benzoic acids.
Synthetic Routes :
- Synthesis of sulfamoyl benzoic acids typically involves sulfonation of methyl benzoate intermediates followed by amidation. For example, describes coupling methyl esters (e.g., 58e ) with alkyl halides and subsequent hydrolysis .
- Introducing N-methoxy-N-methyl groups would require specialized amines, such as methoxy(methyl)amine, during sulfamoylation.
Safety and Toxicity :
- Sulfamoyl compounds often exhibit moderate toxicity. For instance, 4-hydroxy-3-(methoxycarbonyl)benzoic acid () is classified as acutely toxic (oral Category 4) and a respiratory irritant. The target compound’s safety profile may vary based on substituent effects.
Biological Activity
4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid, with the chemical formula C10H13NO5S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.
- IUPAC Name : this compound
- CAS Number : 848290-19-7
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a methoxy group and a sulfamoyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Klebsiella pneumoniae | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound has moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing weaker effects against Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.0 |
The compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells and cancerous tissues. The sulfamoyl group is thought to play a crucial role in forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function and disrupting cellular processes essential for survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A case study involving the treatment of bacterial infections in vitro showed that the compound significantly reduced bacterial load in cultures infected with Staphylococcus aureus, highlighting its potential as an antibacterial agent.
- Cancer Cell Proliferation : Another study focused on the effects of this compound on MCF-7 breast cancer cells observed that it induced apoptosis as evidenced by increased caspase-3 activity and reduced cell viability after treatment with varying concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid, and what reaction conditions are critical for yield optimization?
- Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, methoxy groups can be introduced via alkylation using dimethyl sulfate under basic conditions (e.g., NaOH), as demonstrated in the synthesis of 4-methoxy benzoic acid derivatives . Sulfamoyl groups are typically added via sulfonation or coupling reactions, requiring controlled pH and temperature (30–35°C) to avoid side reactions. Catalyst selection (e.g., H₂SO₄ for esterification) and solvent polarity (e.g., methanol or ethyl acetate) significantly impact purity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Answer :
- FT-IR : Look for C=O stretching (~1680 cm⁻¹ for carboxylic acid), S=O vibrations (~1250–1350 cm⁻¹ for sulfamoyl), and O–CH₃ bands (~2830–2980 cm⁻¹) .
- ¹H/¹³C NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., sulfamoyl) show downfield shifts. Carboxylic acid protons are often broad due to hydrogen bonding .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns help validate substituent positions .
Q. What are the primary research applications of this compound in chemical and biological studies?
- Answer :
- Chemical : Acts as a precursor for sulfonamide-based ligands or polymers due to its sulfamoyl moiety, which facilitates coordination chemistry .
- Biological : Explored for enzyme inhibition (e.g., carbonic anhydrase) via sulfamoyl interactions with active-site zinc ions. Structural analogs show antimicrobial and anticancer potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
- Answer : Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra, helping reconcile experimental discrepancies .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or chromatography to isolate pure isomers .
Q. What computational methods are recommended for studying the interaction of this compound with biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl-Zn²⁺ coordination and π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy position) with inhibitory activity to guide derivative design .
Q. How can synthetic routes be optimized for scalability while minimizing environmental impact?
- Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products and energy use .
- Green Solvents : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported H₂SO₄) enhance reusability and reduce waste .
Q. What strategies mitigate hydrolysis or degradation of the sulfamoyl group during storage or biological assays?
- Answer :
- pH Control : Store in mildly acidic buffers (pH 4–6) to stabilize the sulfamoyl moiety against hydrolysis .
- Lyophilization : Freeze-drying improves long-term stability for bioassays .
- Protective Groups : Temporarily mask the carboxylic acid with esters (e.g., methyl esters) during synthesis to prevent unwanted reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
